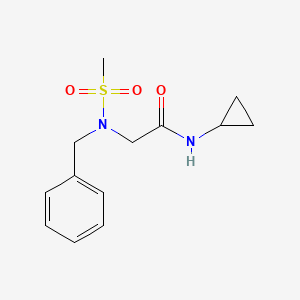![molecular formula C12H13ClN2O5 B5125387 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid, also known as CPBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid varies depending on its application. In medicine, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of certain viruses and bacteria. In agriculture, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid acts as a herbicide by inhibiting the activity of enzymes involved in plant growth and development.
Biochemical and Physiological Effects
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to affect various biochemical and physiological processes in cells and organisms. In cancer cells, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to induce DNA damage and inhibit the activity of enzymes involved in cell proliferation. In plants, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to inhibit the activity of enzymes involved in photosynthesis and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several advantages for lab experiments, including its low cost and ease of synthesis. However, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.
Orientations Futures
There are several future directions for the study of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid. In medicine, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid could be further studied as a potential anticancer, antiviral, and antibacterial agent. In agriculture, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid could be further studied as a potential herbicide and fungicide. In material science, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid could be further studied as a precursor for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage. Additionally, further studies could be conducted to investigate the toxicity and environmental impact of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid.
Méthodes De Synthèse
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be synthesized through a multistep process. The first step involves the reaction of 3-chlorophenol with acetyl chloride to form 3-chloroacetophenone. The second step involves the reaction of 3-chloroacetophenone with hydrazine hydrate to form 3-chlorophenylhydrazine. The final step involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid.
Applications De Recherche Scientifique
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been tested as a potential herbicide and fungicide. In material science, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
4-[2-[2-(3-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c13-8-2-1-3-9(6-8)20-7-11(17)15-14-10(16)4-5-12(18)19/h1-3,6H,4-5,7H2,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFRDADOFVVHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(3-Chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5125319.png)
![N,N-diethyl-1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5125322.png)
![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5125335.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)